
(+)-龙脑烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Longicyclene is a natural bicyclic sesquiterpene that is found in the essential oils of various plants, including Juniperus communis, Pinus ponderosa, and Pinus sylvestris. It is a colorless liquid with a characteristic odor and has been studied extensively for its potential applications in various fields of research.
科学研究应用
生物转化和抑制诱变活性: Sakata 和 Miyazawa (2010) 研究了黑曲霉对 (+)-龙脑烯的生物转化。他们发现它可以转化为三种新的萜类化合物,这些化合物对沙门氏菌伤寒中某些化学诱变剂的 SOS 诱导活性表现出抑制作用。这表明在减少这些诱变剂引起的遗传损伤方面具有潜在应用 (Sakata & Miyazawa, 2010).
合成和化学结构: Welch 和 Walters (1973) 报告了 (±)-龙脑烯的总合成,提供了对其化学结构和合成途径的见解。这对于理解其化学性质和在材料科学或药理学等各个领域的潜在应用非常重要 (Welch & Walters, 1973).
水化和化学转化: Nomura 等人 (1992) 在合成沸石存在下研究了龙脑烯与水或甲酸的水化。这项研究提供了有关龙脑烯在不同条件下如何反应的宝贵信息,这可能与其在化学合成或改性中的用途有关 (Nomura 等,1992).
构象分析: Lankhorst 等人 (2010) 使用核磁共振和分子力学对龙脑烯的构象进行了综合研究。了解其构象对于预测其反应性和与其他分子的相互作用至关重要,这在药物设计和材料科学等领域具有影响 (Lankhorst 等,2010).
光化学转化: Gokhale 等人 (1976) 探索了龙脑烯衍生物的光化学反应。这项研究对于理解龙脑烯及其衍生物在光照下的行为非常重要,这在光化学和光疗中可能有应用 (Gokhale 等,1976).
作用机制
安全和危害
The safety and hazards associated with a compound involve studying its toxicity, flammability, environmental impact, etc. This would also involve studying the safety measures to be taken while handling the compound .
Relevant Papers Analyzing relevant papers involves studying the research done on the compound. This would involve reading and understanding the papers, summarizing the findings, and identifying gaps in the research .
属性
| { "Design of the Synthesis Pathway": "The synthesis of (+)-Longicyclene can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting adduct can then be subjected to a series of chemical transformations to yield the desired product.", "Starting Materials": ["Cyclopentadiene", "Dieneophile (e.g. maleic anhydride, dimethyl acetylenedicarboxylate)"], "Reaction": [ "Step 1: Cyclopentadiene and dieneophile are mixed together in a suitable solvent (e.g. benzene, toluene) and heated to a temperature between 80-120°C to initiate the Diels-Alder reaction.", "Step 2: The resulting adduct is isolated and subjected to a retro-Diels-Alder reaction by heating with a Lewis acid catalyst (e.g. aluminum chloride) to regenerate the starting materials.", "Step 3: The adduct is then subjected to a series of chemical transformations to yield the desired product. This may include hydrogenation, oxidation, or other functional group modifications depending on the desired stereochemistry and purity of the final product.", "Step 4: The final product is purified by distillation or chromatography to obtain pure (+)-Longicyclene." ] } | |
CAS 编号 |
1137-12-8 |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1R,2S,7R)-2,6,6,9-tetramethyltetracyclo[5.4.0.02,9.08,10]undecane |
InChI |
InChI=1S/C15H24/c1-13(2)6-5-7-14(3)9-8-10-12(11(9)13)15(10,14)4/h9-12H,5-8H2,1-4H3/t9-,10?,11-,12?,14+,15?/m1/s1 |
InChI 键 |
WCEIQUQVIOGRBF-ZYBGGCANSA-N |
手性 SMILES |
C[C@]12CCCC([C@@H]3[C@H]1CC4C3C24C)(C)C |
SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
规范 SMILES |
CC1(CCCC2(C3C1C4C2(C4C3)C)C)C |
其他 CAS 编号 |
1137-12-8 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-longicyclene?
A1: (+)-Longicyclene has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol. [] []
Q2: What spectroscopic data is available for characterizing (+)-longicyclene?
A2: Various spectroscopic techniques have been employed to characterize (+)-longicyclene, including Nuclear Magnetic Resonance (NMR) [] [], Gas Chromatography-Mass Spectrometry (GC-MS) [] [] [] [] [], and UV-Vis spectroscopy. [] Two-dimensional NMR techniques like INADEQUATE have been particularly useful for complete assignment of 13C resonances. [] []
Q3: What are the natural sources of (+)-longicyclene?
A3: (+)-Longicyclene is a naturally occurring sesquiterpene found in various plant sources, including the turpentine oil of Pinus longifolia. [] It has also been identified in Pinus massoniana [] [], Acori Tatarinowii Rhizoma [], Fleningia philippinensis Merr. et Rolfe [], and Cupressus macrocarpa. []
Q4: How does the concentration of (+)-longicyclene vary in Pinus massoniana based on stand density?
A4: Studies have shown a positive correlation between stand density and the relative content of (+)-longicyclene in the turpentine of Pinus massoniana. []
Q5: Can (+)-longicyclene be synthesized, and what is a significant intermediate in its synthesis?
A5: Yes, (+)-longicyclene can be synthesized. A key intermediate in its synthesis is 8,11-dibromo-longibornane, which can be derived from longifolene. []
Q6: What are some notable chemical reactions involving (+)-longicyclene?
A6: (+)-Longicyclene can be converted to longifolene via an acid-catalyzed reaction. [] It can also undergo electrochemical oxidation to yield exo-5,5-dimethyl-6-methylenebicyclo[2.2.1]heptan-2-ol (nojigiku alcohol). [] Hydration reactions in the presence of zeolites and specific catalysts can lead to the formation of longicamphene hydrate and longiborneol. []
Q7: Does (+)-longicyclene exhibit any biological activity?
A7: While (+)-longicyclene itself has limited reported biological activity, some of its microbial metabolites, particularly (+)-(10S)-10-hydroxy-longicyclic acid and (+)-10-oxo-longicyclic acid, have shown suppressive effects on the SOS-inducing activity of mutagens like furylfuramide and aflatoxin B1. []
Q8: Does (+)-longicyclene play a role in plant-insect interactions?
A8: Research suggests that the boring activity of Monochamus alternatus larvae in Pinus massoniana can significantly increase the relative amounts of (+)-longicyclene emitted by the trees. This altered volatile profile may have implications for plant-insect interactions. []
Q9: What is the significance of (+)-longicyclene in tea?
A9: (+)-Longicyclene is a characteristic aroma compound found in smoked lapsang souchong tea. It is absorbed by the tea leaves from the pine wood used in the smoking process, contributing to the tea's unique flavor profile. []
Q10: Have there been any computational studies on (+)-longicyclene?
A10: Yes, computational studies using molecular mechanics calculations have been performed to analyze the conformational behavior of (+)-longicyclene. These studies revealed that the compound primarily exists in a conformational equilibrium between two twist-chair-like conformations, denoted as TC11 and TC8. [] Additionally, DFT calculations have been used to investigate its electronic structure and reactivity. []
Q11: What do DFT studies reveal about the reactivity of (+)-longicyclene?
A11: DFT studies suggest that (+)-longicyclene is the least reactive among several sesquiterpenes in electron-transfer reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




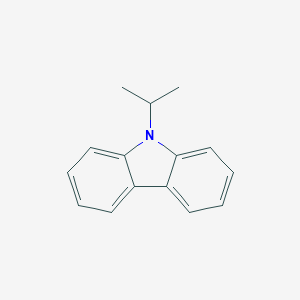
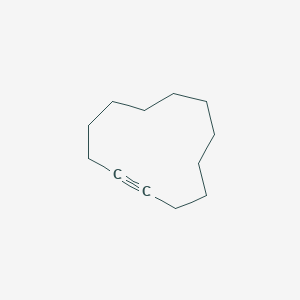

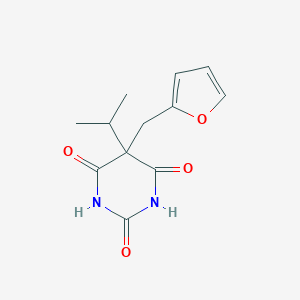

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
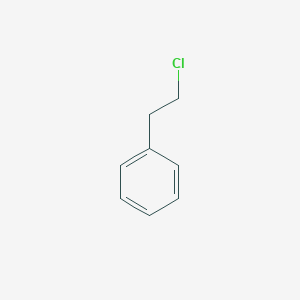

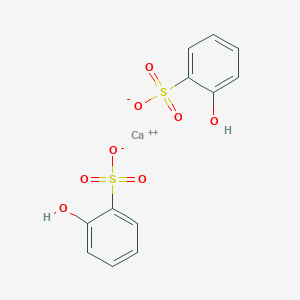


![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
